α-Methyl Branching Versus Linear Acetamide Homolog: Impact on Conformational Flexibility and Rotatable Bond Count
The target compound contains an α-methyl substituent on the propionamide backbone, which differentiates it from the closest commercially available homolog, N-butyl-2-(7-chloro-4-quinolylamino)acetamide (CAS 80008-10-2). This branching increases the rotatable bond count from 5 (acetamide homolog) to 6 (target compound) and raises molecular weight from 291.78 to 305.8 g/mol . The additional sp³-hybridized carbon at the α-position creates a stereogenic center, generating a chiral compound, whereas the acetamide homolog is achiral. This stereochemical feature has implications for enantioselective target engagement in biological systems, as chirality adjacent to the 4-aminoquinoline core has been shown to influence antiplasmodial potency in related 4-aminoquinoline series .
| Evidence Dimension | Rotatable bond count / Molecular weight / Chirality |
|---|---|
| Target Compound Data | 6 rotatable bonds; MW 305.8 g/mol; one chiral center (racemic mixture as supplied) |
| Comparator Or Baseline | N-Butyl-2-(7-chloro-4-quinolylamino)acetamide (CAS 80008-10-2): 5 rotatable bonds; MW 291.78 g/mol; achiral |
| Quantified Difference | +1 rotatable bond; +14.0 g/mol MW; chiral vs. achiral |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES analysis |
Why This Matters
The presence of a chiral center at the α-carbon of the propionamide scaffold may enable differential enantiomer-specific biological activity, providing a basis for chiral resolution studies that are impossible with the achiral acetamide homolog.
- [1] Ekoue-Kovi K, Yearick K, Iwaniuk DP, et al. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorg Med Chem. 2009;17(1):270-283. doi:10.1016/j.bmc.2008.11.009 – Class-level SAR demonstrating side-chain branching effects on antiplasmodial activity. View Source
